molecular formula C23H26NO3P B182314 Diethyl 4-(diphenylamino)benzylphosphonate CAS No. 126150-12-7

Diethyl 4-(diphenylamino)benzylphosphonate

Cat. No.: B182314
CAS No.: 126150-12-7
M. Wt: 395.4 g/mol
InChI Key: YRQDRLMUWHVRBL-UHFFFAOYSA-N
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Description

Diethyl 4-(diphenylamino)benzylphosphonate is an organophosphorus compound widely used in scientific research. It is a colorless crystalline solid that is soluble in organic solvents such as methanol and ethanol. This compound is known for its significant coordination properties, especially in forming complexes with metals like palladium and platinum.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-(diphenylamino)benzylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphoramide with substituted benzaldehyde and triphenyl phosphite. Another method includes the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis generally follows the principles of organic synthesis and catalysis, leveraging the coordination properties of its phosphonate group.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(diphenylamino)benzylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can yield different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly with halides and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, triphenyl phosphite, and various halides . Reaction conditions often involve organic solvents like methanol and ethanol, and the reactions are typically carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphine derivatives, which have applications in catalysis and organic synthesis.

Scientific Research Applications

Diethyl 4-(diphenylamino)benzylphosphonate has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of amino-substituted benzylphosphonic acids, which are intermediates in phosphorus peptide synthesis.

    Biology: The compound’s derivatives have potential antithrombotic properties and are used in the study of enzyme interactions.

    Medicine: Research has demonstrated its use in preparing various phosphonate derivatives with potential medicinal properties.

    Industry: The compound is used in corrosion inhibition studies, particularly for mild steel in acidic environments.

Comparison with Similar Compounds

Similar Compounds

    Diethyl benzylphosphonate: Similar in structure but lacks the diphenylamino group, making it less effective in forming metal complexes.

    Diethyl 4-methylbenzylphosphonate: Similar but with a methyl group instead of the diphenylamino group, affecting its coordination properties.

Uniqueness

Diethyl 4-(diphenylamino)benzylphosphonate is unique due to its diphenylamino group, which enhances its ability to form stable complexes with metals. This property makes it particularly valuable in catalysis and other applications requiring strong coordination properties.

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26NO3P/c1-3-26-28(25,27-4-2)19-20-15-17-23(18-16-20)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18H,3-4,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQDRLMUWHVRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438756
Record name Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126150-12-7
Record name Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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